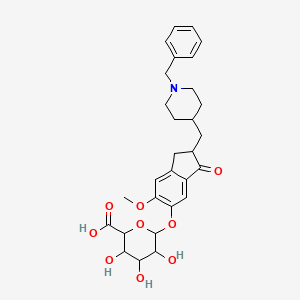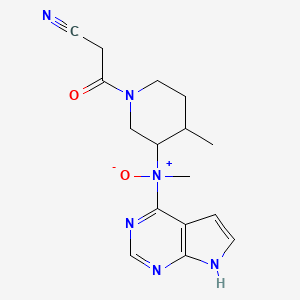
Tofacitinib Impurity 24
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of CP-690550N-oxide typically involves the oxidation of Tofacitinib. One common method for oxidizing tertiary amines to N-oxides involves the use of oxidizing agents such as hydrogen peroxide or peracids. For instance, a typical procedure might involve the use of urea hydrogen peroxide (UHP) in the presence of a catalyst like methyltrioxorhenium (MTO) in methanol .
Industrial Production Methods
While specific industrial production methods for CP-690550N-oxide are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing robust purification techniques to isolate the desired N-oxide product.
化学反応の分析
Types of Reactions
CP-690550N-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of other oxidized derivatives.
Reduction: Reduction reactions can revert the N-oxide back to the parent amine.
Substitution: N-oxides can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and catalysts like methyltrioxorhenium.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles like halides or alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields higher-order oxidized products, while reduction would yield the parent amine.
科学的研究の応用
CP-690550N-oxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study the behavior of N-oxides.
Biology: Investigated for its effects on various biological pathways, particularly those involving JAK-STAT signaling.
Medicine: Explored for its potential therapeutic effects in autoimmune diseases and organ transplant rejection.
作用機序
The mechanism of action of CP-690550N-oxide involves the inhibition of Janus kinases (JAKs), particularly JAK3. By inhibiting these kinases, the compound interferes with the JAK-STAT signaling pathway, which is crucial for the signaling of various cytokines involved in immune responses . This inhibition leads to reduced proliferation and activation of immune cells, thereby exerting immunosuppressive effects.
類似化合物との比較
Similar Compounds
Tofacitinib: The parent compound, also a JAK inhibitor.
Ruxolitinib: Another JAK inhibitor used for myelofibrosis and polycythemia vera.
Baricitinib: A JAK inhibitor used for rheumatoid arthritis.
Uniqueness
CP-690550N-oxide is unique due to its specific oxidation state, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound, Tofacitinib. This uniqueness can potentially lead to different therapeutic applications and efficacy profiles .
特性
分子式 |
C16H20N6O2 |
|---|---|
分子量 |
328.37 g/mol |
IUPAC名 |
N-[1-(2-cyanoacetyl)-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine oxide |
InChI |
InChI=1S/C16H20N6O2/c1-11-5-8-21(14(23)3-6-17)9-13(11)22(2,24)16-12-4-7-18-15(12)19-10-20-16/h4,7,10-11,13H,3,5,8-9H2,1-2H3,(H,18,19,20) |
InChIキー |
BKXHGXXDZRQCDL-UHFFFAOYSA-N |
正規SMILES |
CC1CCN(CC1[N+](C)(C2=NC=NC3=C2C=CN3)[O-])C(=O)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-O-[(T-Butyldiphenylsilyl)]-1,2](/img/structure/B12292329.png)
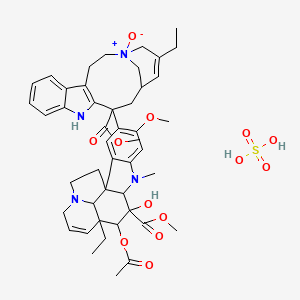
![1H-Pyrrolo[2,3-b]pyridine, 4-iodo-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12292337.png)

![1,3-dimethyl-7-[2-oxo-2-[2-oxo-8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-3-yl]ethyl]-5H-purin-7-ium-2,6-dione](/img/structure/B12292376.png)

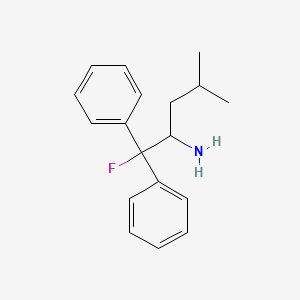
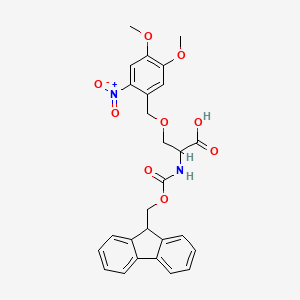
![4-Bromofuro[2,3-b]pyridine](/img/structure/B12292409.png)


![2-Fluoro-6-azaspiro[3.5]nonane](/img/structure/B12292425.png)
